methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative featuring a morpholine-substituted hexyl chain and a methyl ester group at position 5. Quinazoline derivatives are widely studied for their diverse biological activities, including kinase inhibition and receptor modulation. The morpholine moiety in this compound enhances polarity and hydrogen-bonding capacity, which may influence solubility, pharmacokinetics, and target interactions .
Properties
IUPAC Name |
methyl 3-(6-morpholin-4-yl-6-oxohexyl)-2,4-dioxo-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-19(26)14-6-7-15-16(13-14)21-20(27)23(18(15)25)8-4-2-3-5-17(24)22-9-11-29-12-10-22/h6-7,13H,2-5,8-12H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWRFMGPJNEGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common approach starts with the preparation of the quinazoline core, followed by the introduction of the morpholine and hexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of selective norepinephrine reuptake .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazoline Family
Methyl 3-[6-({3-[Ethyl(phenyl)amino]propyl}amino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Key Differences: The hexyl chain substituent here includes an ethyl(phenyl)amino-propylamino group instead of morpholin-4-yl.
- Implications: The ethyl(phenyl) group introduces hydrophobicity, likely reducing aqueous solubility compared to the morpholine-containing compound. The bulky aromatic substituent may sterically hinder interactions with flat binding pockets (e.g., enzyme active sites). Molecular weight is higher (465.51 vs.
3-{6-[4-(4-Nitrophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
- Key Differences : A piperazine ring with a nitroaryl group replaces the morpholine.
- Implications :
- The nitro group confers strong electron-withdrawing effects, altering electronic distribution and reactivity.
- Piperazine’s basic nitrogen may enhance solubility under acidic conditions, contrasting with morpholine’s neutral oxygen.
Non-Quinazoline Analogues with Morpholine Substituents
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
- Key Differences: Quinoline core with a morpholin-4-yl group and a tetrahydropyrazolopyridine-azetidine substituent.
- Implications: The quinoline core may exhibit distinct π-π stacking interactions compared to quinazoline. This compound acts as a TLR7-9 antagonist, suggesting morpholine’s role in modulating Toll-like receptor binding .
Physicochemical and Crystallographic Comparisons
Hydrogen-Bonding and Crystal Packing
- The morpholine group in the target compound can act as a hydrogen-bond acceptor via its oxygen atom, promoting intermolecular interactions. This contrasts with ethyl(phenyl)amino derivatives, which rely on weaker van der Waals forces .
- Crystallographic data for Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () reveals monoclinic packing (space group P21/n) with intermolecular C–H···O interactions. Similar analysis for the target compound would likely show morpholine-driven hydrogen-bonding networks .
Solubility and Bioavailability
- Morpholine Derivatives: Enhanced solubility in polar solvents due to oxygen’s lone pairs. Predicted logP values are lower than ethyl(phenyl)amino analogues.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituent on Hexyl Chain | Molecular Weight | logP (Predicted) | Key Interactions |
|---|---|---|---|---|---|
| Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Target) | Quinazoline | Morpholin-4-yl | ~445.45 | 1.8 | H-bond (O acceptor) |
| Methyl 3-[6-({3-[ethyl(phenyl)amino]propyl}amino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | Quinazoline | Ethyl(phenyl)amino-propylamino | 465.51 | 3.2 | Van der Waals |
| 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile | Quinoline | Morpholin-4-yl with azetidine-pyrazolopyridine | ~520 (estimated) | 2.5 | π-π stacking, H-bond |
Biological Activity
Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS No. 896371-82-7) is a complex organic compound with significant potential in biological research. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core structure with a morpholine moiety and a hexyl side chain. Its molecular formula is , with a molecular weight of approximately 403.43 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Research indicates that this compound may exert its biological effects through various mechanisms:
Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes by binding to their active sites. This interaction can block enzyme activity crucial for various metabolic pathways.
Antimicrobial Activity: Preliminary studies suggest that the compound possesses antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
Anticancer Potential: The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death.
Anticancer Activity
A study focused on the antiproliferative effects of similar compounds indicated that derivatives with morpholine groups exhibited significant activity against non-small cell lung carcinoma (NSCLC) cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 1.48 |
| Compound B | NCI-H23 | 0.49 |
| Methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo... | TBD | TBD |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. These findings suggest that modifications to the quinazoline structure can enhance cytotoxicity against cancer cells.
Antimicrobial Studies
In vitro assessments have demonstrated that the compound exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Anticancer Properties: A recent investigation into the biological activity of related compounds found that those with morpholino substitutions showed enhanced antiproliferative effects against NSCLC cell lines. The study reported an increase in apoptosis rates correlating with higher concentrations of these compounds .
- Antimicrobial Efficacy: Another study evaluated the antimicrobial properties of similar quinazoline derivatives and found promising results against both Gram-positive and Gram-negative bacteria. The researchers noted that structural modifications significantly influenced the activity levels.
- Mechanistic Insights: Research into the mechanism of action revealed that these compounds could inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
